molecular formula C20H24N4O B7059220 2-[1-[(6-methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole

2-[1-[(6-methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole

Cat. No.: B7059220
M. Wt: 336.4 g/mol
InChI Key: OLDKURQDDFNQQI-UHFFFAOYSA-N
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Description

2-[1-[(6-Methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a benzimidazole core, a piperidine ring, and a methoxypyridine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(6-methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated benzimidazole derivative reacts with a piperidine derivative.

    Attachment of the methoxypyridine moiety: This step involves the alkylation of the piperidine nitrogen with a methoxypyridine derivative, typically using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(6-Methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like NaH or K2CO3.

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced amines, alcohols.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

2-[1-[(6-Methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-[(6-methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Pyridin-2-ylmethyl)piperidin-3-yl]-1H-benzimidazole
  • 2-[1-(6-Chloropyridin-2-ylmethyl)piperidin-3-yl]-1H-benzimidazole
  • 2-[1-(6-Methylpyridin-2-ylmethyl)piperidin-3-yl]-1H-benzimidazole

Uniqueness

2-[1-[(6-Methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole is unique due to the presence of the methoxypyridine moiety, which can enhance its biological activity and selectivity. The combination of the benzimidazole core, piperidine ring, and methoxypyridine group provides a versatile scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

2-[1-[(6-methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-8-9-17-18(11-14)23-20(22-17)15-5-4-10-24(12-15)13-16-6-3-7-19(21-16)25-2/h3,6-9,11,15H,4-5,10,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDKURQDDFNQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)CC4=NC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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